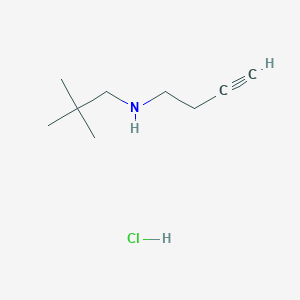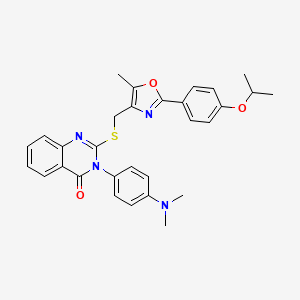
3-(4-(二甲氨基)苯基)-2-(((2-(4-异丙氧基苯基)-5-甲基恶唑-4-基)甲基)硫代)喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(4-(dimethylamino)phenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one" is a derivative of quinazolin-4(3H)-one, which is a heterocyclic chemical compound that has been the subject of various studies due to its potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including antiviral, antimicrobial, and antihistaminic activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the use of microwave-assisted techniques, which can enhance the speed and efficiency of the chemical reactions . The starting materials for such syntheses typically include phenylamino-thioxo-quinazolinone compounds, which can be alkylated or undergo further reactions to produce a variety of derivatives with potential biological activities .
Molecular Structure Analysis
Quinazolinone derivatives are characterized by the quinazolinone core, which can be modified at various positions to yield compounds with different properties. The presence of a dimethylamino group, as seen in the compound of interest, is a common feature in these molecules and can influence their binding to biological targets .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo a range of chemical reactions, including alkylation, cyclization, and glycosylation, to produce new compounds with varied biological activities . These reactions are often facilitated by the presence of reactive functional groups on the quinazolinone core and can be influenced by the choice of reagents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the quinazolinone core. These properties are crucial for the compound's bioavailability and efficacy as a drug. The presence of a dimethylamino group can affect the compound's basicity, while other substituents may influence its lipophilicity and overall pharmacokinetic profile .
科学研究应用
抗氧化研究
喹唑啉衍生物已被合成和表征,展示出作为抗氧化剂的巨大潜力。它们对 DPPH 和一氧化氮 (NO) 表现出优异的清除能力,表明它们作为自由基清除剂的有效性,这可能有利于药物应用和氧化应激引起的疾病研究 (Khalida F. Al-azawi, 2016).
抗病毒活性
通过微波辐射合成新的(喹唑啉-4-基氨基)甲基膦酸酯表明,一些合成化合物显示出对烟草花叶病毒 (TMV) 从弱到好的活性。这表明开发新型抗病毒剂的潜力 (Hui Luo 等人,2012).
抗菌剂
从喹唑啉酮中间体合成的系列新型噻唑烷酮衍生物对多种细菌和真菌菌株表现出有希望的抗菌活性。这突出了这些化合物在开发新的抗菌疗法中的潜力 (Divyesh Patel 等人,2012).
H1 抗组胺剂
新型 2-(3-取代丙基)-3-(2-甲基苯基)喹唑啉-4-(3H)-酮的合成已显示出显着的体内 H1 抗组胺活性,表明这些化合物作为一类新的 H1 抗组胺剂具有进一步发展的潜力 (V. Alagarsamy 和 P. Parthiban,2013).
抗菌活性
已合成多种喹唑啉-4(3H)-酮衍生物并测试了它们的抗菌活性,对各种革兰氏阳性菌和革兰氏阴性菌表现出有希望的结果。这强调了喹唑啉酮衍生物在寻找新型抗菌化合物中的效用 (R. Appani 等人,2016).
抗癌和 QSAR 研究
喹唑啉酮衍生物已被合成并评估其抗菌和抗癌潜力。特定的衍生物表现出有效的抗癌活性,表明这些化合物在癌症治疗中的潜力。还开发了 QSAR 模型来预测这些化合物的活性 (A. Deep 等人,2013).
属性
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O3S/c1-19(2)36-24-16-10-21(11-17-24)28-31-27(20(3)37-28)18-38-30-32-26-9-7-6-8-25(26)29(35)34(30)23-14-12-22(13-15-23)33(4)5/h6-17,19H,18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACAEMMPFXCIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

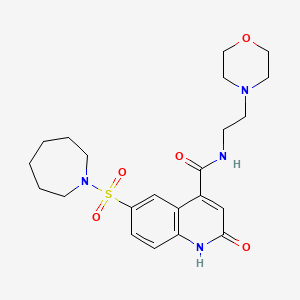
![1-[(4-bromophenyl)sulfonyl]-3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole](/img/structure/B2549771.png)
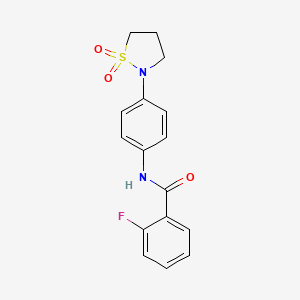
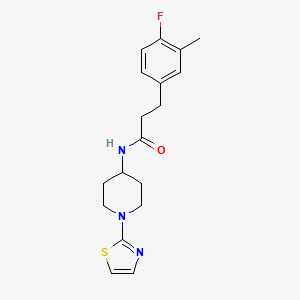
![1-(3-fluorophenyl)-N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2549774.png)

![N'-[(1E)-[4-(benzyloxy)phenyl]methylidene](tert-butoxy)carbohydrazide](/img/structure/B2549782.png)
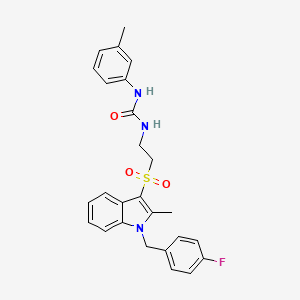
![N-[4-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B2549786.png)

![2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2549788.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide](/img/structure/B2549789.png)
![N-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2549790.png)
